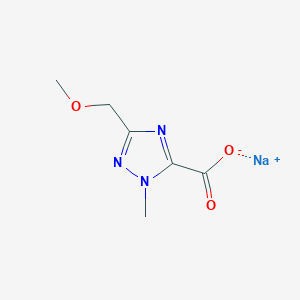

sodium3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate

Description

Sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methoxymethyl group at position 3, a methyl group at position 1, and a sodium carboxylate moiety at position 4. The sodium salt enhances water solubility, making it suitable for applications in pharmaceuticals or agrochemicals where bioavailability is critical . The methoxymethyl group contributes to electronic and steric effects, influencing reactivity and interactions with biological targets .

Properties

IUPAC Name |

sodium;5-(methoxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3.Na/c1-9-5(6(10)11)7-4(8-9)3-12-2;/h3H2,1-2H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVYSCRCIZEGNQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)COC)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N3NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Protection-Deprotection Sequences

A foundational approach involves the sequential alkylation and carboxylation of 1,2,4-triazole. In the patent CN113651762A, 1-methyl-1H-1,2,4-triazole-3-methyl formate is synthesized via nucleophilic substitution of 1,2,4-triazole with chloromethane under alkaline conditions (KOH/ethanol), achieving regioselective N-methylation at the 1-position. To adapt this for the target compound, the 3-position methoxymethyl group is introduced via a two-step process:

-

Lithiation and Methoxymethylation : Using n-butyllithium in tetrahydrofuran (THF) at −78°C, the triazole is deprotonated, followed by reaction with methoxymethyl chloride or bromomethyl methyl ether. This mirrors the formylation method reported by Ambeed, where 1-methyl-1,2,4-triazole-5-carbaldehyde is synthesized via lithiation and DMF quenching.

-

Carboxylation at the 5-Position : Subsequent treatment with lithium diisopropylamide (LDA) and carbon dioxide introduces the carboxylic acid group, as demonstrated in Example 4 of CN113651762A.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| N-Methylation | KOH, CH3Cl, ethanol, reflux | 85–90 |

| Methoxymethylation | n-BuLi, CH3OCH2Cl, THF, −78°C | 65–70 |

| Carboxylation | LDA, CO2, THF, −78°C to rt | 70–75 |

Silylation-Mediated Alkylation for Enhanced Regiocontrol

Silyl Protection of Reactive Positions

To circumvent competing reactions at the 3- and 5-positions, a silyl protection strategy is employed. As detailed in the MDPI study, hexamethyldisilazane (HMDS) selectively protects the 1-position nitrogen, enabling methoxymethylation at the 3-position. Subsequent cleavage of the silyl group with tetrabutylammonium fluoride (TBAF) yields the intermediate 3-(methoxymethyl)-1-methyl-1,2,4-triazole.

Reaction Pathway :

-

Silylation : 1,2,4-Triazole + HMDS → 1-(trimethylsilyl)-1H-1,2,4-triazole.

-

Methoxymethylation : Reaction with methoxymethyl acetate and SnCl4 (Lewis acid).

-

Desilylation : TBAF in 2-methyltetrahydrofuran.

Optimization Insight :

Direct Carboxylation via Carbon Dioxide Insertion

Lithium Base-Mediated CO2 Fixation

Building on Example 5 of CN113651762A, the 5-carboxylic acid moiety is introduced by treating 3-(methoxymethyl)-1-methyl-1,2,4-triazole with LDA and CO2 at −78°C. The resulting carboxylic acid is esterified (e.g., with thionyl chloride/methanol) and subsequently hydrolyzed to the sodium salt using NaOH.

Critical Parameters :

-

Molar Ratios : LDA:substrate = 1.1–1.2:1; CO2:substrate = 2–7:1.

-

Temperature Control : Reactions below −70°C minimize side products.

Comparative Analysis of Synthetic Routes

Yield and Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

Sodium3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.

Scientific Research Applications

Synthetic Routes

The synthesis of sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 1-methyl-1H-1,2,4-triazole-5-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is generally carried out under reflux conditions to ensure complete conversion of the starting materials into the desired product. Purification methods such as recrystallization or chromatography are employed to obtain high-purity compounds.

Industrial Production

On an industrial scale, continuous flow processes may be utilized to enhance efficiency and yield. Automated reactors can optimize reaction conditions, significantly reducing production costs while improving scalability.

Common Reagents and Conditions

| Reaction Type | Reagents Used |

|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate |

| Reduction | Sodium borohydride, lithium aluminum hydride |

| Substitution | Alkyl halides, acyl chlorides |

Chemistry

In synthetic chemistry, sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel compounds with potential applications in pharmaceuticals and materials science.

Biology

Research has indicated potential biological activities associated with this compound. Notably:

- Antimicrobial Properties : Studies have suggested that it may exhibit antimicrobial and antifungal activities.

- Pharmaceutical Intermediate : Ongoing research aims to explore its utility as an intermediate in pharmaceutical synthesis.

Medicine

The compound's unique structural features make it a candidate for further investigation in drug development. Its potential interactions with biological targets could lead to the discovery of new therapeutic agents.

Industry

In industrial applications, sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate is employed in the development of new materials and chemical processes. Its versatility makes it suitable for various applications ranging from agrochemicals to specialty chemicals.

Mechanism of Action

The mechanism of action of sodium3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 3

Analysis: The methoxymethyl group in the target compound balances hydrophilicity and steric bulk, contrasting with bromine's reactivity or trifluoromethylphenyl's lipophilicity.

Carboxylate Derivatives and Salt Forms

Analysis : Sodium salts exhibit superior water solubility compared to esters or free acids. Lithium salts (e.g., ) may have distinct coordination behavior in crystal structures. Esters like ethyl 3-methyl derivatives are precursors for carboxylate synthesis via hydrolysis .

Physicochemical and Spectroscopic Data

Biological Activity

Sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate is a triazole derivative characterized by a methoxymethyl group and a carboxylate group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- IUPAC Name: Sodium 5-(methoxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate

- Molecular Formula: C6H9N3O3Na

- Molecular Weight: 196.14 g/mol

The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate exhibits significant antimicrobial activity. Triazole derivatives are known for their ability to inhibit the growth of fungi and bacteria. The mechanism often involves the disruption of fungal cell membranes or inhibition of specific enzymes crucial for fungal survival.

Table 1: Antimicrobial Activity Data

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Staphylococcus aureus | 20 | 8 µg/mL |

Anticancer Activity

Studies have demonstrated that sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate may possess anticancer properties. Research on similar triazole derivatives has shown potential in inhibiting cancer cell proliferation.

Case Study: In Vitro Anticancer Activity

In a study involving leukemia cell lines (K562 and CCRF-SB), the compound exhibited cytotoxic effects:

- K562 Cells: CC50 value of approximately 13.6 µM.

- CCRF-SB Cells: CC50 value of approximately 112 µM.

These values suggest a strong potential for further development as an anticancer agent.

The biological activity of sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate is believed to involve:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in nucleic acid synthesis.

- Cell Membrane Disruption: It can alter the integrity of microbial membranes, leading to cell death.

- Receptor Interaction: Potential binding to specific receptors could modulate signaling pathways related to cell growth and apoptosis.

Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of triazoles to enhance their biological activity. The following findings summarize key research insights:

Synthesis and Evaluation

The synthesis of sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of triazole carboxylic acids with methoxymethyl chloride under basic conditions. Various derivatives have been tested for their biological efficacy.

Table 2: Summary of Derivative Activities

| Compound | Activity Type | Notable Findings |

|---|---|---|

| Derivative A | Antimicrobial | Effective against Candida species |

| Derivative B | Anticancer | Significant cytotoxicity in K562 cells |

| Derivative C | Anti-inflammatory | Reduced NO production in RAW 264.7 cells |

Future Directions

Further research is warranted to explore:

- Structure-Activity Relationships (SAR): Understanding how modifications to the triazole structure affect biological activity.

- In Vivo Studies: Evaluating the safety and efficacy of sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate in animal models.

- Combination Therapies: Investigating synergistic effects with existing antimicrobial and anticancer agents.

Q & A

Q. What are the recommended synthetic routes for sodium 3-(methoxymethyl)-1-methyl-1H-1,2,4-triazole-5-carboxylate?

The compound is synthesized via nucleophilic substitution or cyclization reactions starting from triazole derivatives. A common approach involves saponification of the corresponding ethyl ester (e.g., ethyl 5-(hydroxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate) under alkaline conditions, followed by sodium salt formation. Reaction optimization includes controlling pH (8–10) and temperature (60–80°C) to achieve >85% yield .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Infrared (IR) Spectroscopy : Identifies carboxylate (COO⁻) stretching at ~1600 cm⁻¹ and triazole ring vibrations (C=N/C-N) at 1450–1550 cm⁻¹.

- NMR Spectroscopy : ¹H NMR shows the methoxymethyl group (δ 3.3–3.5 ppm) and methyl substituent (δ 3.0–3.2 ppm). ¹³C NMR confirms the carboxylate carbon at ~170 ppm.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 194.15 (C₆H₈N₃NaO₃⁺) .

Q. What are the key physical properties and stability considerations?

- Appearance : White crystalline solid.

- Solubility : Highly soluble in water (>100 mg/mL) and polar aprotic solvents (e.g., DMSO).

- Stability : Degrades under extreme pH (<3 or >12) or prolonged heating (>100°C). Store at 2–8°C in inert atmospheres .

Advanced Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

Using SHELXL (for refinement) and ORTEP-3 (for visualization), researchers can resolve discrepancies between computational models (e.g., DFT) and experimental data. For example, hydrogen bonding patterns (e.g., N–H···O interactions) observed in crystal structures may contradict gas-phase simulations, highlighting solvent and packing effects. Graph set analysis (as per Etter’s rules) helps classify hydrogen-bonding motifs .

Q. What experimental strategies optimize nucleophilic substitution at the methoxymethyl group?

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity.

- Catalysis : Lewis acids (e.g., ZnCl₂) improve reaction rates for substitutions with amines or thiols.

- Temperature : Reactions at 50–70°C reduce side products (e.g., hydrolysis). Monitor via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. How does the compound’s bioactivity compare to structurally similar triazoles?

Comparative studies with 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (CAS 656830-26-1) reveal that the methoxymethyl group enhances antifungal activity (IC₅₀ = 2.1 μM vs. 4.7 μM for the chloromethyl analogue) but reduces solubility. Mechanistically, both inhibit fungal cytochrome P450 enzymes, but sodium carboxylate derivatives show lower cytotoxicity in mammalian cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.